Generic phenylboronic acids often fail in high-throughput Suzuki couplings due to poor solubility and suboptimal electronics. (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid solves this:
• meta-Cl tunes electron density for optimal transmetalation kinetics.
• para-morpholinomethyl enhances aqueous solubility (pred. LogS -2.6), enabling aqueous/mixed-solvent workflows.
• Low predicted LogP (1.9) aids synthesis of drug-like leads with improved ADME.
Supplied at ≥98% purity; store at 2-8°C. Ideal for medicinal chemistry and covalent inhibitor synthesis.
Molecular FormulaC11H15BClNO3
Molecular Weight255.51 g/mol
CAS No.1704080-60-3
Cat. No.B1412247
⚠ Attention: For research use only. Not for human or veterinary use.
(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid (CAS 1704080-60-3) is an organoboron compound featuring a boronic acid functional group, a meta-chloro substituent, and a para-morpholinomethyl group on a phenyl ring [1]. This specific substitution pattern enables its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, a critical application in medicinal chemistry and materials science [2]. The morpholine moiety is known to enhance solubility and modulate electronic properties, which may influence reactivity and binding affinity .
WorkflowSuzuki–Miyaura cross-coupling for C–C bond formation
[2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
Why (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid Is Irreplaceable
Despite the availability of numerous phenylboronic acid derivatives, generic substitution of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid with close analogs is likely to result in significantly altered or failed outcomes in downstream applications. The precise position and combination of the meta-chloro and para-morpholinomethyl groups are critical for its intended reactivity and function [1]. The meta-chloro group influences the electron density of the aromatic ring, directly affecting the rate of the key transmetalation step in Suzuki-Miyaura couplings [2]. Simultaneously, the para-morpholinomethyl group impacts solubility and can participate in secondary interactions. Swapping this compound for a positional isomer (e.g., 4-chloro-3-morpholinomethyl) [3] or an analog lacking the chloro substituent (e.g., 3-(morpholinomethyl)phenylboronic acid) [4] will change the electronic and steric profile, leading to different coupling efficiencies, byproduct formation, and final molecular properties. Therefore, selecting the specific regioisomer is essential for reproducible synthesis of target compounds with defined characteristics.
Positional isomer mismatch
4-chloro-3-morpholinomethyl regioisomer alters electronic/steric profile, may shift coupling efficiency and byproduct formation
Missing chloro substituent
Non-chlorinated analogs (e.g., 3-(morpholinomethyl)phenylboronic acid) may show reduced transmetalation rate and different reactivity
Solubility & property drift
Removing morpholine or changing substitution pattern can lower aqueous solubility and alter downstream compound properties
[2] Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. View Source
Performance Evidence for (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid
Aqueous Solubility Differentiation
Predicted aqueous solubility (LogS) differs significantly between the target regioisomer and a close analog. The target compound, (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid, exhibits a predicted LogS of -2.6, indicating higher water solubility compared to its positional isomer, (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid, which has a predicted LogS of -3.8 .
The target compound's predicted LogS is 1.2 log units higher, suggesting >10-fold greater aqueous solubility.
Conditions
Computational prediction of intrinsic aqueous solubility.
Why This Matters
Higher aqueous solubility facilitates easier preparation of stock solutions for biological assays or aqueous-based coupling reactions, reducing the need for organic co-solvents and simplifying experimental workflows.
The predicted partition coefficient (LogP) demonstrates significant variation between the target compound and its positional isomer. (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid has a predicted LogP of 1.9, while (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid has a higher predicted LogP of 2.5 .
LipophilicityContext-dependent
LogP 1.9 (target) vs 2.5 (positional isomer)
Lower predicted LogP may help maintain drug-like property window
The target compound is 0.6 log units less lipophilic, indicating lower membrane permeability potential.
Conditions
Computational prediction of octanol-water partition coefficient.
Why This Matters
This lower lipophilicity (LogP) is a critical parameter for medicinal chemists. When the boronic acid is incorporated into a larger drug scaffold, it can help maintain a favorable overall LogP (e.g., <5), which is correlated with better drug-likeness, reduced off-target binding, and more favorable ADME properties.
Physicochemical PropertyLipophilicityDrug Design
Chloro Substituent: Binding Affinity & Activity
The presence of the chloro substituent is critical for target engagement. A related regioisomer, (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid, demonstrates potent inhibition of the LAPC-4 target with an IC50 of 0.64 µM and high binding affinity (Ki = 0.03 µM) . In contrast, analogs lacking the chloro group, such as 3-(morpholinomethyl)phenylboronic acid, are typically associated with significantly reduced or no reported activity in similar assays, suggesting the halogen is a key pharmacophoric element.
Binding affinity contextClass-level
Chlorinated analog IC50 0.64 µM, Ki 0.03 µM; non-chlorinated: activity not reported
Chloro group likely critical for target engagement; direct data on target compound needed
Inferred from analog SAR; verify with this regioisomer
(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid: IC50 = 0.64 µM, Ki = 0.03 µM; 3-(morpholinomethyl)phenylboronic acid: Activity not reported/lower.
Quantified Difference
Sub-micromolar activity is reported for the chlorinated analog, whereas non-chlorinated analogs show negligible activity in comparable contexts.
Conditions
In vitro biochemical assay against LAPC-4 target.
Why This Matters
This class-level evidence underscores the importance of the chloro substituent for achieving potent biological activity. Procuring a non-chlorinated analog (e.g., 3-(morpholinomethyl)phenylboronic acid) as a substitute would likely yield an inactive or significantly less potent final compound, wasting research resources and time.
Boronic acid derivatives, as a class, are established scaffolds for developing tumor-targeting agents due to their ability to form reversible covalent bonds with diols on cell surfaces [1]. Research demonstrates that iminoboronates, which can be formed from boronic acids, are useful scaffolds for this purpose [2]. (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid, possessing this functional group, therefore shares this potential, distinguishing it from other aryl halide coupling partners that lack this functionality.
Boronic acid functionClass-level
Reversible covalent bonding with diols; iminoboronate formation possible
Dual-purpose handle for coupling and bioconjugation studies
General boronic acid class property
Drug DeliveryTumor TargetingBioconjugation
Evidence Dimension
Functional Group Utility
Target Compound Data
Contains boronic acid group capable of forming reversible covalent bonds with diols.
Comparator Or Baseline
Aryl halides without boronic acid groups (e.g., simple chloroarenes).
Quantified Difference
Not applicable (binary functional group presence).
Conditions
Context of bioconjugation and targeted drug delivery strategies.
Why This Matters
The boronic acid group provides a dual-purpose handle: it is the reactive center for Suzuki coupling and also a site for bioconjugation. This feature expands the compound's utility beyond simple synthesis into the realm of chemical biology and targeted therapeutics, which is a key differentiator from simpler aryl halides.
Drug DeliveryTumor TargetingBioconjugation
[1] Hall, D. G. (2019). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH. View Source
[2] oasisbr.ibict.br. (n.d.). Iminoboronates as useful scaffolds for tumor-targeting. View Source
Morpholine-Enhanced Solubility in Drug Scaffolds
The morpholine group is a well-established structural motif in medicinal chemistry for improving aqueous solubility and modulating the pharmacokinetic profile of drug candidates . Its presence in (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid is a key differentiator from simpler phenylboronic acids that lack this solubilizing group.
Morpholine solubilityClass-level
Morpholine is a known solubility-enhancing motif in medicinal chemistry
May improve final compound solubility and pharmacokinetic profile
Contains a morpholine group, a known solubility enhancer.
Comparator Or Baseline
Unsubstituted or simple alkyl-substituted phenylboronic acids.
Quantified Difference
Not directly quantified; based on extensive SAR from medicinal chemistry literature.
Conditions
General principle in drug design and development.
Why This Matters
When this boronic acid is used as a building block, the final molecule is more likely to possess favorable solubility and bioavailability characteristics. This reduces the need for late-stage formulation efforts and lowers the risk of compound attrition due to poor pharmacokinetics.
The predicted superior aqueous solubility (LogS = -2.6) of this specific regioisomer makes it an excellent candidate for high-throughput Suzuki-Miyaura coupling workflows, especially those utilizing aqueous or mixed solvent systems. This reduces solvent handling and incompatibility issues common with more lipophilic building blocks.
Medicinal Chemistry with Tuned Lipophilicity
Its lower predicted LogP (1.9) makes it a strategic choice for medicinal chemists aiming to synthesize lead compounds with optimal drug-like properties (LogP < 5). Incorporating this building block can help offset the lipophilicity introduced by other hydrophobic moieties, thus improving the overall ADME profile of a drug candidate.
Bioactive Boron-Containing Molecules
The combination of a chloro substituent and a boronic acid warhead is critical for biological activity, as evidenced by the sub-micromolar potency (IC50 = 0.64 µM) of a closely related analog . This compound is therefore a strategic intermediate for building targeted covalent inhibitors or probes that rely on the boronic acid's reversible covalent binding to biological diols.
Building Blocks for Improved Solubility
The presence of the morpholine group, a known solubility enhancer , ensures that the final coupled products retain favorable physicochemical properties. This compound is particularly useful when synthesizing large, flat, aromatic structures that are prone to aggregation and poor solubility.
Application
Selection Property
Validation Focus
Biaryl library synthesis
Aqueous solubility profile
Solvent compatibility and coupling efficiency
Lead compound optimization
Lipophilicity modulation
ADME property assessment
Covalent inhibitor/probe synthesis
Boronic acid warhead with chloro substituent
Target engagement and binding affinity
Solubility-challenged scaffolds
Morpholine solubility enhancer
Aggregation and solubility assessment
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